Prostaglandin G2

Description

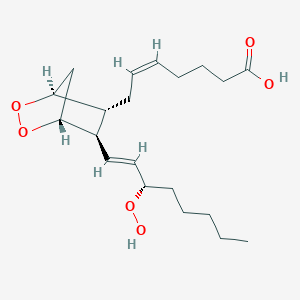

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroperoxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(24-23)12-13-17-16(18-14-19(17)26-25-18)10-7-4-5-8-11-20(21)22/h4,7,12-13,15-19,23H,2-3,5-6,8-11,14H2,1H3,(H,21,22)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUKUZOVHSFKPH-YNNPMVKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OO2)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866229 | |

| Record name | Prostaglandin G2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51982-36-6 | |

| Record name | PGG2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51982-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin G2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051982366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin G2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN G2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ87DUD2Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Crucible of Inflammation: A Technical Guide to the Cyclooxygenase-Catalyzed Formation of PGG2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic formation of Prostaglandin G2 (PGG2) from arachidonic acid, a pivotal reaction catalyzed by the cyclooxygenase (COX) enzymes. Understanding this core biological process is fundamental for research into inflammation, pain, fever, and the development of novel therapeutics.

The Cyclooxygenase Enzymes: Architects of Prostanoid Synthesis

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme possessing two distinct active sites: a cyclooxygenase site and a peroxidase site.[1][2] This enzyme is responsible for the committed step in the biosynthesis of prostanoids, a class of lipid mediators that includes prostaglandins, prostacyclins, and thromboxanes.[3][4] The conversion of arachidonic acid to PGG2 occurs at the cyclooxygenase active site, followed by the reduction of PGG2 to PGH2 at the peroxidase active site.[5][6]

There are two primary isoforms of the COX enzyme, COX-1 and COX-2, which share approximately 65% amino acid sequence homology and have nearly identical catalytic sites.[7] Despite their structural similarities, they are encoded by different genes and exhibit distinct expression patterns and physiological roles.[4]

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in "housekeeping" functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[4]

-

COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, cytokines, and growth factors.[4] It plays a central role in the inflammatory response and is a key target for anti-inflammatory drugs.

The structural difference most critical for the development of isoform-selective inhibitors lies in the amino acid at position 523. In COX-1, this position is occupied by isoleucine, while in COX-2, it is a valine.[7] The smaller valine residue in COX-2 creates a hydrophobic side pocket, allowing for the binding of larger, more flexible inhibitors, which is the basis for the design of COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs).[7]

The Catalytic Mechanism: A Radical-Driven Cascade

The conversion of arachidonic acid to PGG2 is a complex, multi-step process initiated by the activation of the COX enzyme. This activation involves the peroxidase activity of the enzyme, where a hydroperoxide molecule oxidizes the heme cofactor, which in turn generates a tyrosyl radical at a critical tyrosine residue (Tyr-385) within the cyclooxygenase active site.[2][8]

The subsequent steps of the cyclooxygenase reaction proceed via a free radical mechanism:[5][9]

-

Hydrogen Abstraction: The Tyr-385 radical abstracts the 13-pro(S)-hydrogen atom from arachidonic acid, generating a pentadienyl radical.[2][9]

-

Dioxygen Attack: Molecular oxygen (O2) attacks the arachidonyl radical at carbon-11.[9]

-

Endoperoxide Formation and Cyclization: The resulting 11-peroxyl radical cyclizes at carbon-9, and the newly formed carbon-centered radical at C-8 cyclizes at carbon-12, creating the characteristic five-membered endoperoxide ring of the prostaglandin structure.[5][9]

-

Second Dioxygen Attack: A second molecule of O2 attacks the allylic radical at carbon-15, forming a 15-(S)-peroxyl radical.[9]

-

Reduction to PGG2: This peroxyl radical is then reduced to a hydroperoxide, yielding the final product, PGG2.[9]

This intricate and highly stereospecific reaction is a testament to the precise control exerted by the enzyme's active site architecture.

Quantitative Analysis: Enzyme Kinetics of PGG2 Formation

The efficiency of PGG2 formation by COX-1 and COX-2 can be quantified by determining their kinetic parameters. While the overall process of arachidonic acid oxygenation is often studied, the specific kinetics of PGG2 formation are crucial for a detailed understanding. The following table summarizes key kinetic parameters for the oxygenation of arachidonic acid by COX-1 and COX-2. It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. purified from tissue), the assay method, and the specific reagents used.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |

| Ovine COX-1 | Arachidonic Acid | ~5 | Not Reported | Not Reported | [8] |

| Human COX-2 | Arachidonic Acid | ~2.0 | Not Reported | Not Reported | [8] |

| Ovine COX-1 | Arachidonic Acid | 15.3 ± 0.5 | Not Reported | 89 ± 2 | [10] |

| Murine COX-2 | Arachidonic Acid | 4 | Not Reported | 55.2 | [11] |

Note: The presented data is a compilation from various sources and may not be directly comparable due to differing experimental setups. Vmax and kcat values are often reported for the overall oxygen consumption or product formation (e.g., PGE2) rather than specifically for PGG2.

Experimental Protocols: Investigating COX Activity

The study of COX-catalyzed PGG2 formation relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments in this field.

Purification of Recombinant Human COX-1 and COX-2

Objective: To obtain highly purified and active COX-1 and COX-2 enzymes for kinetic and inhibition studies. This protocol is based on the expression of recombinant human COX enzymes in insect cells.[12][13]

Materials:

-

Spodoptera frugiperda (Sf9) insect cells

-

Baculovirus expression vectors containing human COX-1 or COX-2 genes

-

Cell culture media and supplements

-

Lysis buffer (e.g., Tris-HCl buffer with detergent)

-

Ion-exchange chromatography column (e.g., Q-Sepharose)

-

Size-exclusion chromatography column (e.g., Superdex 200)

-

Spectrophotometer and protein assay reagents (e.g., Bradford or BCA assay)

-

SDS-PAGE equipment and reagents

Procedure:

-

Expression: Infect Sf9 cells with the recombinant baculovirus constructs for either COX-1 or COX-2. Culture the cells for a sufficient period to allow for protein expression.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in cold lysis buffer containing a detergent (e.g., Tween-20) to solubilize the membrane-bound COX enzymes. Homogenize the cell suspension.

-

Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant containing the solubilized COX enzymes.

-

Ion-Exchange Chromatography: Load the supernatant onto a pre-equilibrated anion-exchange column. Wash the column to remove unbound proteins. Elute the bound COX enzymes using a salt gradient (e.g., NaCl).

-

Size-Exclusion Chromatography: Pool the fractions containing COX activity and concentrate the sample. Load the concentrated sample onto a size-exclusion chromatography column to further purify the enzyme and remove any remaining contaminants.

-

Purity and Concentration Assessment: Analyze the purified enzyme fractions by SDS-PAGE to assess purity. Determine the protein concentration using a standard protein assay.

-

Storage: Store the purified enzyme in a suitable buffer at -80°C.

In Vitro Cyclooxygenase Activity Assay (Oxygen Consumption Method)

Objective: To measure the cyclooxygenase activity of COX-1 or COX-2 by monitoring the consumption of molecular oxygen during the conversion of arachidonic acid to PGG2.[9][14]

Materials:

-

Purified recombinant or cellular-derived COX-1 or COX-2 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Clark-type oxygen electrode or other oxygen sensor

-

Temperature-controlled reaction chamber

Procedure:

-

Enzyme Preparation: Prepare a working solution of the COX enzyme in the assay buffer.

-

Reaction Setup: Add the assay buffer, heme, and the COX enzyme solution to the temperature-controlled reaction chamber of the oxygen electrode apparatus. Allow the mixture to equilibrate to the desired temperature (e.g., 37°C).

-

Baseline Measurement: Record the baseline rate of oxygen concentration in the chamber before the addition of the substrate.

-

Reaction Initiation: Initiate the reaction by adding a known concentration of arachidonic acid to the chamber.

-

Oxygen Consumption Monitoring: Continuously monitor and record the decrease in oxygen concentration over time. The initial rate of oxygen consumption is proportional to the cyclooxygenase activity.

-

Data Analysis: Calculate the initial velocity (V₀) of the reaction from the linear portion of the oxygen consumption curve. One unit of COX activity can be defined as the amount of enzyme that consumes 1 nmol of O2 per minute under the specified conditions.

Quantification of PGG2/PGH2-derived Prostanoids by LC-MS/MS

Objective: To quantify the products of the COX reaction, such as PGE2 and PGD2, which are formed from the unstable intermediates PGG2 and PGH2. This method provides high sensitivity and specificity.[4][15]

Materials:

-

COX reaction mixture (from an in vitro assay)

-

Internal standards (e.g., deuterated PGE2-d4)

-

Organic solvents (e.g., hexane, ethyl acetate, methanol)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Reaction Termination: Stop the COX enzymatic reaction by adding an acid (e.g., HCl).

-

Internal Standard Addition: Add a known amount of the internal standard to each sample to correct for variations in sample processing and instrument response.

-

Extraction: Extract the prostanoids from the aqueous reaction mixture using an organic solvent or by solid-phase extraction. For SPE, condition the cartridge, load the sample, wash away impurities, and elute the prostanoids with an appropriate solvent.

-

Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried extract in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate the different prostanoids using a suitable chromatography column (e.g., C18). Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Construct a calibration curve using known concentrations of prostanoid standards. Determine the concentration of each prostanoid in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizing the Process: Pathways and Workflows

Signaling Pathway of Prostanoid Synthesis

The formation of PGG2 is the initial step in a cascade that leads to the production of various bioactive prostanoids. These molecules then act on specific G-protein coupled receptors to elicit a wide range of physiological and pathological effects.

Caption: Biosynthetic pathway of prostanoids from arachidonic acid.

Experimental Workflow for In Vitro COX Activity Assay

The following diagram illustrates a typical workflow for determining the activity of COX enzymes and the effect of potential inhibitors in an in vitro setting.

Caption: A generalized workflow for an in vitro COX activity assay.

Logical Relationship of COX-1 and COX-2 in Physiology and Pathophysiology

This diagram illustrates the distinct yet overlapping roles of COX-1 and COX-2 in maintaining homeostasis and driving inflammatory processes.

Caption: The distinct roles of COX-1 and COX-2 in health and disease.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. abcam.com [abcam.com]

- 3. Enzymes of the Cyclooxygenase Pathways of Prostanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A chromatographic method for the quantification of prostaglandin E(1) and prostaglandin A(1) encapsulated in an intravenous lipid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Peroxidase and Cyclooxygenase Activity of Prostaglandin H Synthase | Heme Peroxidases | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Purification of Recombinant Human COX-1 and COX-2 | Springer Nature Experiments [experiments.springernature.com]

- 13. Purification of recombinant human COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin G2: An In-depth Technical Guide on the Unstable Endoperoxide Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin G2 (PGG2) is a critical, yet highly unstable, endoperoxide intermediate in the biosynthesis of prostanoids, a class of potent lipid mediators involved in a wide array of physiological and pathological processes.[1] As the initial product of the cyclooxygenase (COX) enzymes, PGG2 sits at a key bifurcation point, leading to the production of various prostaglandins and thromboxanes that regulate inflammation, pain, fever, and platelet aggregation.[1][2] Its inherent instability makes it a challenging molecule to study directly, yet understanding its formation, fleeting existence, and subsequent conversion is paramount for the development of targeted therapeutics, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide provides a comprehensive technical overview of PGG2, focusing on its biosynthesis, metabolism, role in signaling, and the experimental methodologies required for its investigation.

Biosynthesis of this compound

The synthesis of PGG2 is the first committed step in the prostanoid pathway and is catalyzed by the bifunctional enzyme prostaglandin H synthase (PGHS), which possesses both cyclooxygenase (COX) and hydroperoxidase activities.[1] This enzyme exists in two major isoforms, the constitutively expressed COX-1 and the inducible COX-2.[1]

The process begins with the liberation of arachidonic acid from the cell membrane's phospholipids by phospholipase A2.[1] Arachidonic acid then enters the hydrophobic channel of the COX enzyme. The biosynthesis of PGG2 from arachidonic acid proceeds via a complex all-radical mechanism:[3]

-

Hydrogen Abstraction: A tyrosyl radical within the COX active site abstracts a hydrogen atom from C-13 of arachidonic acid, generating a pentadienyl radical.[3]

-

Oxygen Addition (Cyclooxygenase Activity): Two molecules of molecular oxygen are inserted into the arachidonic acid backbone. The first oxygen molecule is added at C-11.[1][3]

-

Endoperoxide Bridge Formation: A subsequent cyclization reaction forms a 9,11-endoperoxide bridge.[3]

-

Second Oxygen Addition: The second oxygen molecule is added at C-15, forming a hydroperoxy group.[3]

This series of reactions results in the formation of PGG2, a 15-hydroperoxy endoperoxide.[1]

Metabolism and Signaling Pathways

Due to its instability, PGG2 is rapidly metabolized to other bioactive lipids. The primary and most immediate metabolic fate of PGG2 is its reduction to another unstable endoperoxide, Prostaglandin H2 (PGH2).

Conversion to Prostaglandin H2

The hydroperoxidase activity of the same COX enzyme that synthesizes PGG2 is responsible for its rapid reduction.[1] This reaction involves a two-electron reduction of the 15-hydroperoxy group of PGG2 to a 15-hydroxyl group, yielding PGH2.[1] While PGG2 is a critical intermediate, it is PGH2 that serves as the immediate precursor for the various prostanoids.

Downstream Prostanoid Synthesis

PGH2 is subsequently converted into a variety of prostanoids by specific isomerases and synthases in a cell- and tissue-specific manner. These include:

-

Prostaglandin D2 (PGD2): Formed by PGD synthase.

-

Prostaglandin E2 (PGE2): Formed by PGE synthase.

-

Prostaglandin F2α (PGF2α): Formed by PGF synthase.

-

Prostacyclin (PGI2): Formed by prostacyclin synthase.

-

Thromboxane A2 (TXA2): Formed by thromboxane synthase.

These downstream products of the PGG2-initiated cascade are the primary mediators of the inflammatory response, pain, and fever. For instance, PGE2 is a potent pro-inflammatory molecule that also contributes to pain and fever.[4]

Below is a diagram illustrating the biosynthesis and metabolism of this compound.

Caption: Biosynthesis and metabolism of this compound.

Quantitative Data

The extreme instability of PGG2 makes its quantification challenging. However, studies have provided insights into its transient nature.

| Parameter | Value | Conditions | Reference |

| Maximum Concentration | ~0.7 µM | In vitro reaction with prostaglandin H synthase, first 10 seconds | [5] |

| Concentration after 60s | ~0.1 µM | In vitro reaction with prostaglandin H synthase | [5] |

| Half-life of PGH2 (for comparison) | 90-100 seconds | At room temperature | [6][7] |

Experimental Protocols

Studying an unstable intermediate like PGG2 requires specialized techniques that can capture its fleeting presence or measure its formation and conversion indirectly.

Spectrophotometric Assay for PGG2 Formation and Peroxidase Activity

This method allows for the continuous monitoring of the peroxidase activity of COX, from which the concentration of PGG2 can be calculated.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a co-substrate, which results in a change in absorbance. The rate of this reaction is dependent on the concentration of the hydroperoxide substrate, PGG2.

Materials:

-

Purified Prostaglandin H Synthase (COX-1 or COX-2)

-

Arachidonic Acid

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable peroxidase co-substrate

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 1 µM hematin)

-

Spectrophotometer capable of kinetic measurements

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer and the peroxidase co-substrate (e.g., 100 µM TMPD).

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at the appropriate wavelength for the chosen co-substrate (e.g., 611 nm for TMPD).

-

Initiate the reaction by adding a known concentration of arachidonic acid.

-

Immediately start recording the change in absorbance over time.

-

The velocity of the peroxidase reaction is determined from the rate of change in absorbance.

-

The concentration of PGG2 at any given time can be calculated from the peroxidase velocity using the Michaelis-Menten equation, provided the Vmax and Km of the enzyme for PGG2 are known.

Logical Workflow Diagram:

Caption: Workflow for the spectrophotometric assay of PGG2.

Analysis of PGG2 Metabolism using Radiolabeled Substrates and Chromatography

This method uses radiolabeled arachidonic acid to trace the formation and subsequent conversion of PGG2.

Principle: By using [¹⁴C]- or [³H]-arachidonic acid as a substrate, the resulting radiolabeled PGG2 and its metabolites can be separated by chromatography and quantified by scintillation counting.

Materials:

-

Radiolabeled Arachidonic Acid (e.g., [¹⁴C]-arachidonic acid)

-

Purified Prostaglandin H Synthase or cell lysates

-

Reaction buffer

-

Quenching solution (e.g., citric acid or formic acid)

-

Thin Layer Chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system

-

Scintillation counter and scintillation fluid

-

Standards for PGG2 (if available and stable enough for co-elution) and its metabolites

Procedure:

-

Incubate the radiolabeled arachidonic acid with the enzyme preparation in the reaction buffer for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Extract the lipids from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Concentrate the extracted lipids under a stream of nitrogen.

-

Spot the concentrated extract onto a TLC plate or inject it into an HPLC system.

-

Develop the TLC plate or run the HPLC with an appropriate solvent system to separate the different prostanoids.

-

Visualize the separated spots on the TLC plate (e.g., by autoradiography) or monitor the HPLC eluent with a radioactivity detector.

-

Scrape the corresponding spots from the TLC plate or collect the HPLC fractions and quantify the radioactivity using a scintillation counter.

-

The amount of radiolabeled PGG2 and its metabolites can be determined relative to the total radioactivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for PGG2 Detection

GC-MS provides a highly specific and sensitive method for the detection of PGG2, often after derivatization to a more stable compound.

Principle: PGG2 is first reduced to a more stable derivative (e.g., PGF2α) and then derivatized to increase its volatility for GC analysis. The mass spectrometer then provides a unique fragmentation pattern for unambiguous identification and quantification.

Materials:

-

Sample containing PGG2

-

Reducing agent (e.g., sodium borohydride)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Internal standard (e.g., deuterated prostaglandin)

-

GC-MS system

Procedure:

-

To the sample, add a reducing agent to convert PGG2 to a more stable diol.

-

Add an internal standard for quantification.

-

Extract the lipids.

-

Evaporate the solvent and derivatize the sample to form a volatile derivative (e.g., a trimethylsilyl ether).

-

Inject the derivatized sample into the GC-MS.

-

The compound is separated by the gas chromatograph and then fragmented and detected by the mass spectrometer.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Conclusion

This compound, despite its transient nature, is a cornerstone of the inflammatory cascade. Its role as the first committed intermediate in the prostanoid pathway makes it a central focus for understanding the mechanisms of inflammation and the action of anti-inflammatory drugs. The experimental challenges associated with its study are significant but not insurmountable. Through a combination of sophisticated techniques, researchers can continue to unravel the intricate details of PGG2's biology, paving the way for the development of more effective and targeted therapies for a host of inflammatory conditions.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The influence of this compound on platelet ultrastructure and platelet secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. This compound levels during reaction of prostaglandin H synthase with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin H2 - Wikipedia [en.wikipedia.org]

- 7. hmdb.ca [hmdb.ca]

Prostaglandin G2: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of Prostaglandin G2 (PGG2). PGG2 is a critical but transient intermediate in the biosynthesis of prostanoids, a class of potent lipid mediators involved in a wide array of physiological and pathological processes. A thorough understanding of PGG2 is essential for research in inflammation, pain, cardiovascular disease, and cancer.

Structure and Chemical Identity

This compound is an organic peroxide and a member of the prostaglandin family. Its structure is characterized by a 20-carbon skeleton containing a five-membered ring, which is derived from the fatty acid arachidonic acid.

IUPAC Name: (Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroperoxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

Synonyms: PGG2, 9α,11α-epidioxy-15S-hydroperoxy-prosta-5Z,13E-dien-1-oic acid

Physicochemical Properties

PGG2 is an unstable molecule that has been isolated as a solid but is typically handled in solution for in vitro and in vivo studies due to its rapid conversion to Prostaglandin H2 (PGH2)[1]. Its instability has made the experimental determination of some physical properties, such as a precise melting point, challenging.

| Property | Value | Source |

| Molecular Formula | C20H32O6 | N/A |

| Molecular Weight | 368.5 g/mol | N/A |

| Physical State | Solid | N/A |

| Solubility | >100 mg/mL in Ethanol>2 mg/mL in PBS (pH 7.2) | N/A |

| Storage Conditions | Store at -80°C as a solution in an organic solvent (e.g., acetone). Shipped on dry ice. | N/A |

| Stability | Stable for ≥ 2 years when stored properly at -80°C. Aqueous solutions are not recommended for storage for more than one day. | N/A |

Biosynthesis and Signaling Pathway

This compound is synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PTGS). This is the initial and rate-limiting step in the biosynthesis of all prostaglandins and thromboxanes.

The biosynthesis of PGG2 is the first of a two-step reaction catalyzed by the bifunctional COX enzyme. In the first step, the cyclooxygenase activity of the enzyme converts arachidonic acid into the unstable intermediate PGG2. This involves the abstraction of a hydrogen atom and the addition of two molecules of oxygen[2][3].

Figure 1. Biosynthesis of this compound and its conversion to other prostanoids.

Immediately following its synthesis, PGG2 is reduced by the peroxidase activity of the same COX enzyme to form Prostaglandin H2 (PGH2)[2][4]. PGH2 is then further metabolized by various isomerases and synthases to produce the different classes of prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2)[2].

Due to its rapid conversion to PGH2, PGG2 itself is not considered a primary signaling molecule with its own dedicated receptors. Its primary biological role is that of a crucial intermediate. However, both PGG2 and PGH2 have been noted to exhibit vasoconstrictory effects[2]. The downstream products of the pathway are the primary mediators of the diverse biological effects associated with prostaglandin signaling.

Experimental Protocols

The inherent instability of PGG2 necessitates careful and rapid handling during its synthesis, purification, and analysis.

Enzymatic Synthesis of this compound

The synthesis of PGG2 is typically achieved through the enzymatic conversion of arachidonic acid using a source of cyclooxygenase, such as ram seminal vesicle microsomes or purified COX enzyme.

Objective: To synthesize this compound from arachidonic acid.

Materials:

-

Arachidonic acid

-

Cyclooxygenase (COX-1 or COX-2) enzyme preparation (e.g., ram seminal vesicle microsomes)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, hydroquinone)

-

Reaction vessel

-

Incubator/water bath

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Equipment for solvent evaporation

Methodology:

-

Prepare the reaction mixture by adding the COX enzyme preparation and cofactors to the reaction buffer in a suitable vessel.

-

Initiate the reaction by adding arachidonic acid to the mixture. The concentration of arachidonic acid should be optimized for the specific enzyme preparation.

-

Incubate the reaction for a short period, typically a few minutes, at a controlled temperature (e.g., 37°C). The short incubation time is crucial to minimize the conversion of PGG2 to PGH2 and other downstream products.

-

Terminate the reaction by adding an organic solvent to extract the lipids and denature the enzyme.

-

Separate the organic phase containing PGG2.

-

Evaporate the solvent under a stream of nitrogen to obtain the crude PGG2.

Figure 2. General workflow for the enzymatic synthesis of this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a common method for purifying PGG2 from the crude synthesis reaction mixture[5].

Objective: To purify this compound from a crude reaction mixture.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a preparative column

-

Stationary phase: A normal-phase silica gel column or a reversed-phase C18 column can be used.

-

Mobile phase: A non-polar solvent system (e.g., hexane/isopropanol) for normal-phase chromatography or a polar solvent system (e.g., acetonitrile/water) for reversed-phase chromatography.

-

Detector: UV detector set at an appropriate wavelength (e.g., 210 nm).

-

Fraction collector.

Methodology:

-

Dissolve the crude PGG2 extract in a small volume of the mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Elute the compounds using an isocratic or gradient mobile phase. The specific gradient and flow rate will need to be optimized based on the column and system used.

-

Monitor the elution of compounds using the UV detector.

-

Collect the fractions corresponding to the PGG2 peak.

-

Evaporate the solvent from the collected fractions to obtain purified PGG2.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of prostaglandins, derivatization is required prior to GC-MS analysis.

Objective: To identify and quantify this compound using GC-MS.

Materials:

-

Purified PGG2 sample

-

Derivatization reagents (e.g., a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Internal standard (for quantification)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Methodology:

-

Derivatization:

-

To the dried PGG2 sample, add the derivatization agent.

-

Incubate the mixture at a specific temperature (e.g., 60°C) for a set time to allow for the complete formation of the volatile trimethylsilyl (TMS) ether derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Separate the components on the capillary column using a temperature gradient program.

-

The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Identify the PGG2 derivative based on its retention time and mass spectrum.

-

Quantify PGG2 by comparing its peak area to that of a known amount of an internal standard.

-

Handling and Stability

This compound is a highly unstable compound. It is crucial to handle it with care to prevent its degradation.

-

Storage: PGG2 should be stored as a solution in an organic solvent, such as acetone or ethanol, at -80°C[6]. It is recommended to be shipped on dry ice.

-

Handling: Avoid repeated freeze-thaw cycles. When preparing aqueous solutions for biological experiments, they should be made fresh and used immediately. Due to its peroxide nature, it should be handled with appropriate safety precautions.

This guide provides a foundational understanding of this compound for researchers. The provided experimental outlines should be adapted and optimized for specific laboratory conditions and research goals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Prostaglandin H2 - Wikipedia [en.wikipedia.org]

- 5. Preparative HPLC purification of prostaglandin endoperoxides and isolation of novel cyclooxygenase-derived arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the Enzymatic Conversion of Prostaglandin G2 to Prostaglandin H2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of Prostaglandin G2 (PGG2) to Prostaglandin H2 (PGH2) is a critical step in the biosynthesis of prostanoids, a class of potent lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and thrombosis. This reaction is catalyzed by the peroxidase activity of Prostaglandin H Synthase (PGHS), also known as Cyclooxygenase (COX). Understanding the intricacies of this enzymatic conversion is paramount for the development of novel therapeutics targeting the prostanoid pathway, particularly non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the core aspects of this conversion, including the enzymatic mechanism, kinetic parameters, experimental protocols for its study, and its role in downstream signaling pathways.

The Enzymatic Machinery: Prostaglandin H Synthase (COX)

The conversion of PGG2 to PGH2 is carried out by the bifunctional enzyme Prostaglandin H Synthase (PGHS), which possesses two distinct catalytic activities: a cyclooxygenase (COX) activity and a peroxidase (POX) activity.[1][2][3] There are two main isoforms of this enzyme, COX-1 and COX-2, which are structurally similar but differ in their expression patterns and physiological roles.[4]

-

COX-1: Is constitutively expressed in most tissues and is responsible for the production of prostanoids involved in homeostatic functions, such as gastric protection and platelet aggregation.

-

COX-2: Is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and cytokines. It is the primary source of prostanoids in inflammation and cancer.[4]

The overall reaction catalyzed by PGHS is a two-step process. First, the cyclooxygenase activity converts arachidonic acid into the unstable endoperoxide intermediate, PGG2. Subsequently, the peroxidase activity reduces the 15-hydroperoxy group of PGG2 to a hydroxyl group, yielding PGH2.[5][6]

The Peroxidase Catalytic Cycle

The reduction of PGG2 to PGH2 occurs at the peroxidase active site of the COX enzyme, which contains a heme prosthetic group. The catalytic cycle involves a series of oxidation-reduction reactions. The resting ferric (Fe³⁺) form of the enzyme reacts with a hydroperoxide molecule (like PGG2) to form a high-valent ferryl-oxo species known as Compound I. Compound I is then reduced in two successive one-electron steps back to the resting state, with the concomitant oxidation of a reducing co-substrate. This process generates PGH2.[1][7]

Quantitative Data

Precise kinetic parameters for the direct conversion of PGG2 to PGH2 by COX-1 and COX-2 are not extensively reported in the literature. However, studies using PGG2 analogs and related hydroperoxides provide valuable insights into the enzyme's peroxidase activity.

Table 1: Apparent Kinetic Parameters for the Peroxidase Activity of Ovine PGHS-1

| Substrate | Apparent Km (µM) | Conditions | Reference |

| 15-Hydroperoxyeicosatetraenoic acid | 5.9 - 15.7 | In the presence of various fatty acids | [2] |

Table 2: Rate Constants for Peroxidase Intermediate Formation

| Enzyme | Rate Constant (k₁) for Compound I formation (M⁻¹s⁻¹) with 15-HPETE | Rate Constant (k₂) for Compound II formation (s⁻¹) | Reference |

| PGHS-1 | 2.3 x 10⁷ | 10² - 10³ | [8] |

| PGHS-2 | 2.5 x 10⁷ | > k₁ | [8] |

15-HPETE (15-hydroperoxyeicosatetraenoic acid) is an analog of PGG2.

Table 3: Optimal Conditions for Peroxidase Activity

| Parameter | Optimal Range | Notes |

| pH | Neutral to slightly alkaline (pH 7-8) | Peroxidase activity is generally stable in this range. |

| Temperature | 25-40 °C | Activity increases with temperature up to an optimum before denaturation occurs. |

Table 4: Inhibition of COX Isoforms by NSAIDs

| NSAID | Preferential Inhibition | Mode of Inhibition | Reference |

| Aspirin | COX-1 | Irreversible acetylation | [9] |

| Ibuprofen | Non-selective | Competitive, reversible | [10] |

| Celecoxib | COX-2 | Time-dependent, tight binding | [9][10] |

| Indomethacin | COX-1 | Time-dependent, tight binding | [10] |

Downstream Signaling of Prostaglandin H2

PGH2 is a chemically unstable intermediate with a short half-life.[5] It serves as the precursor for the synthesis of a variety of biologically active prostanoids, including prostaglandins (PGD2, PGE2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2). The specific prostanoid produced is determined by the downstream synthase enzymes present in a particular cell type.

These prostanoids then exit the cell and act on specific G-protein coupled receptors on the surface of target cells to elicit a wide range of biological effects.

Experimental Protocols

Studying the enzymatic conversion of PGG2 to PGH2 typically involves measuring the overall COX activity, as the two activities are tightly coupled. Several assay formats are available, each with its own advantages and limitations.

Fluorometric Assay for COX Activity

This method measures the peroxidase activity of COX by monitoring the fluorescence of resorufin, which is produced from the oxidation of a non-fluorescent probe in the presence of PGG2.

Materials:

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid (substrate)

-

NaOH

-

COX-1 and COX-2 enzymes (purified or in cell/tissue lysates)

-

COX-1 and COX-2 specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Prepare Reagents:

-

Dilute COX Cofactor in COX Assay Buffer.

-

Prepare Arachidonic Acid solution by neutralizing with NaOH and diluting in water.

-

-

Set up Reactions:

-

In a 96-well plate, add COX Assay Buffer, COX Probe, and diluted COX Cofactor to each well.

-

Add the enzyme source (purified enzyme or lysate) to the wells.

-

For inhibitor studies, add the specific inhibitor or vehicle control (e.g., DMSO).

-

-

Initiate Reaction:

-

Add the diluted Arachidonic Acid solution to all wells to start the reaction.

-

-

Measure Fluorescence:

-

Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the specific activity of the enzyme and the inhibitory effect of compounds.

-

LC-MS/MS Method for Prostaglandin Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the direct quantification of PGG2 and PGH2, as well as their downstream metabolites.

General Protocol Outline:

-

Sample Preparation:

-

Enzymatic reactions are stopped at specific time points, often by the addition of a solvent like methanol or acetonitrile and an antioxidant to prevent non-enzymatic degradation.

-

Internal standards (deuterated analogs of the prostaglandins of interest) are added for accurate quantification.

-

Solid-phase extraction (SPE) is commonly used to clean up the sample and enrich the prostaglandins.

-

-

Chromatographic Separation:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A reverse-phase C18 column is typically used to separate the different prostaglandins based on their polarity.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic or acetic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed to the electrospray ionization (ESI) source of a tandem mass spectrometer, usually operated in negative ion mode.

-

Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each prostaglandin and its internal standard are monitored.

-

-

Data Analysis:

-

The peak areas of the analytes are normalized to the peak areas of their corresponding internal standards.

-

Concentrations are determined using a standard curve generated with known amounts of the prostaglandins.

-

Conclusion

The enzymatic conversion of PGG2 to PGH2 by the peroxidase activity of COX-1 and COX-2 is a pivotal step in the biosynthesis of prostanoids. A thorough understanding of this reaction, including its kinetics, regulation, and the methods used for its investigation, is essential for researchers and professionals in the fields of inflammation, pain, cardiovascular disease, and cancer. The development of more specific and potent inhibitors of this pathway continues to be a major focus of drug discovery efforts. This technical guide provides a foundational understanding of this critical enzymatic conversion to aid in these endeavors.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Prostaglandin H2 - Wikipedia [en.wikipedia.org]

- 6. The enzymology of prostaglandin endoperoxide H synthases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the peroxidase reaction kinetics of prostaglandin H synthase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Peroxidase Activity of Cyclooxygenase (COX) on Prostaglandin G2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthetic pathway of prostanoids, which are lipid mediators involved in a wide array of physiological and pathological processes.[1][2] The enzyme possesses two distinct but interconnected catalytic activities: a cyclooxygenase activity and a peroxidase activity.[1] The cyclooxygenase function catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), an unstable intermediate. Subsequently, the peroxidase activity reduces the 15-hydroperoxy group of PGG2 to a hydroxyl group, yielding prostaglandin H2 (PGH2).[1] This technical guide provides a comprehensive overview of the peroxidase activity of COX on PGG2, including its mechanism, kinetics, and methods for its measurement.

The Peroxidase Reaction Mechanism

The peroxidase activity of COX is essential for the completion of prostanoid synthesis. The reaction takes place at a distinct active site from the cyclooxygenase site and involves a heme prosthetic group.[3] The generally accepted mechanism for the peroxidase reaction can be summarized in the following steps:

-

Activation of the Heme Group: The resting ferric (Fe3+) state of the heme group in the peroxidase active site reacts with a hydroperoxide, such as PGG2. This leads to the formation of a highly reactive intermediate known as Compound I, an oxo-ferryl porphyrin radical cation.[1]

-

Generation of a Tyrosyl Radical: Compound I is then reduced in a two-step process. First, an electron is transferred from a specific tyrosine residue, Tyr-385, to the porphyrin radical cation of Compound I, generating a tyrosyl radical and Compound II (an oxo-ferryl species).[1] This tyrosyl radical is crucial for the cyclooxygenase activity.

-

Reduction of PGG2: Two molecules of a reducing co-substrate then donate one electron each to reduce Compound II back to the resting Fe3+ state, completing the catalytic cycle. In the process, PGG2 is reduced to PGH2.[4]

This intricate interplay between the peroxidase and cyclooxygenase activities ensures the efficient conversion of arachidonic acid to PGH2, the precursor for various prostaglandins and thromboxanes.

Quantitative Data on COX Peroxidase Activity

The kinetic parameters of the COX peroxidase activity are crucial for understanding its efficiency and for the development of specific inhibitors. While extensive data is available for the overall cyclooxygenase reaction, specific kinetic constants for the peroxidase activity on PGG2 are less commonly reported. The following tables summarize available quantitative data for the overall reaction and the peroxidase component.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference |

| Ovine COX-1 | Arachidonic Acid | ~5 | - | - | [5] |

| Human COX-2 | Arachidonic Acid | ~8.5 | - | - | [5] |

Table 1: Michaelis-Menten Constants for the Overall Cyclooxygenase Reaction.

| Enzyme | Intermediate | Rate Constant (k) | Condition | Reference |

| Ovine COX-1 | Compound I formation | 1.2 x 10⁷ M⁻¹s⁻¹ | with 15-HPETE | [6] |

| Ovine COX-2 | Compound I formation | 2.3 x 10⁷ M⁻¹s⁻¹ | with 15-HPETE | [6] |

| Ovine COX-1 | Compound II formation | 1.8 s⁻¹ | with 15-HPETE | [6] |

| Ovine COX-2 | Compound II formation | >300 s⁻¹ | with 15-HPETE | [6] |

Table 2: Rate Constants for the Formation of Peroxidase Intermediates. Note: 15-HPETE is often used as a surrogate for PGG2 in these kinetic studies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of prostanoid synthesis and a general workflow for measuring COX peroxidase activity.

Caption: The enzymatic cascade of prostanoid synthesis.

Caption: A generalized workflow for a COX peroxidase activity assay.

Experimental Protocols

Accurate measurement of COX peroxidase activity is fundamental for studying its function and for screening potential inhibitors. Below are detailed methodologies for commonly used colorimetric and fluorometric assays.

Protocol 1: Colorimetric Assay using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

This assay measures the oxidation of TMPD, a chromogenic co-substrate, which produces a colored product that can be quantified spectrophotometrically.[3][7]

Materials:

-

Purified COX enzyme or cell/tissue lysate

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) solution

-

This compound (PGG2) solution

-

Microplate reader capable of measuring absorbance at 590-620 nm

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare the desired concentration of COX enzyme in the assay buffer.

-

Prepare a stock solution of TMPD in an appropriate solvent (e.g., DMSO) and dilute to the final working concentration in the assay buffer.

-

Prepare a stock solution of PGG2 in an appropriate solvent (e.g., ethanol) and dilute to the final working concentration in the assay buffer immediately before use. PGG2 is unstable and should be handled on ice.

-

-

Assay Setup (per well of a 96-well plate):

-

Add 140 µL of Assay Buffer.

-

Add 10 µL of Heme solution.

-

Add 10 µL of the COX enzyme preparation.

-

Add 20 µL of the TMPD solution.

-

Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the PGG2 solution to each well.

-

Immediately start monitoring the change in absorbance at 590 nm in a kinetic mode for a set period (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Determine the rate of reaction (change in absorbance per unit time) from the linear portion of the kinetic curve.

-

The peroxidase activity can be calculated using the molar extinction coefficient of oxidized TMPD.

-

Protocol 2: Fluorometric Assay using a Peroxidase Substrate (e.g., Amplex Red)

This highly sensitive assay utilizes a fluorogenic probe, such as Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), which is oxidized in the presence of a peroxidase and a peroxide (PGG2) to produce a highly fluorescent product, resorufin.[8]

Materials:

-

Purified COX enzyme or cell/tissue lysate

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

-

Heme (cofactor)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP) - Note: HRP is often included to amplify the signal, but the intrinsic peroxidase activity of COX is being measured.

-

This compound (PGG2) solution

-

Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~580-590 nm)

-

96-well black microplate

Procedure:

-

Reagent Preparation:

-

Prepare the desired concentration of COX enzyme in the assay buffer.

-

Prepare a stock solution of Amplex® Red in DMSO and dilute to the final working concentration in the assay buffer. Protect from light.

-

Prepare a stock solution of PGG2 in an appropriate solvent and dilute to the final working concentration in the assay buffer immediately before use.

-

-

Assay Setup (per well of a 96-well black plate):

-

Add 50 µL of the COX enzyme preparation.

-

Add 50 µL of a reaction mixture containing the assay buffer, Heme, and Amplex® Red reagent.

-

Incubate the plate at the desired temperature, protected from light, for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the PGG2 solution to each well.

-

Immediately measure the increase in fluorescence in a kinetic mode for a set period (e.g., 15-30 minutes) with readings taken at regular intervals.

-

-

Data Analysis:

-

Determine the rate of reaction (change in fluorescence per unit time) from the linear portion of the kinetic curve.

-

A standard curve using known concentrations of resorufin can be used to quantify the amount of product formed and, consequently, the enzyme activity.

-

Conclusion

The peroxidase activity of cyclooxygenase is a fundamental component of the prostanoid synthesis pathway. A thorough understanding of its mechanism and kinetics is vital for researchers in inflammation, cancer, and cardiovascular disease, as well as for professionals involved in the development of novel anti-inflammatory drugs. The detailed protocols provided in this guide offer robust methods for the accurate measurement of COX peroxidase activity, facilitating further research and drug discovery in this critical area of biochemistry and pharmacology.

References

Prostaglandin G2: A Pivotal Intermediate in Pro-Inflammatory Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Prostaglandin G2 (PGG2) and its critical, albeit transient, role in the initiation and propagation of pro-inflammatory cascades. PGG2 stands as the first committed intermediate in the biosynthesis of prostanoids, a class of lipid mediators that are central to the inflammatory process. Understanding the synthesis, metabolism, and downstream effects originating from PGG2 is fundamental for research into inflammatory diseases and the development of targeted anti-inflammatory therapeutics.

The Synthesis of this compound: The Cyclooxygenase Pathway

The journey to inflammation via the prostanoid pathway begins with the liberation of arachidonic acid (AA) from the cell membrane's phospholipids, a reaction catalyzed by phospholipase A2 (PLA2)[1]. Free arachidonic acid is then acted upon by Prostaglandin H Synthase (PGHS), a bifunctional enzyme that possesses two distinct active sites: a cyclooxygenase (COX) site and a peroxidase (POX) site[2][3].

The synthesis of PGG2 occurs at the COX active site. In a complex radical-based mechanism, the COX enzyme abstracts a hydrogen atom from arachidonic acid and catalyzes the addition of two molecules of molecular oxygen (O2)[4][5]. This reaction is a dioxygenation that forms the characteristic five-membered ring and a hydroperoxy group at the C-15 position, yielding the unstable organic peroxide, this compound[6][7]. This initial conversion of arachidonic acid to PGG2 is the primary target of nonsteroidal anti-inflammatory drugs (NSAIDs).

There are two main isoforms of the COX enzyme:

-

COX-1: Constitutively expressed in most tissues, it is responsible for the baseline production of prostaglandins that regulate homeostatic functions, such as gastric protection and platelet aggregation[5].

-

COX-2: An inducible enzyme, its expression is significantly upregulated in response to pro-inflammatory stimuli like cytokines and lipopolysaccharide (LPS), leading to a surge in prostaglandin production at sites of inflammation[5][8].

PGG2 Metabolism and the Generation of Pro-Inflammatory Mediators

PGG2 is a highly unstable intermediate with a short half-life[9]. Immediately following its synthesis at the COX active site, PGG2 is reduced at the peroxidase (POX) active site of the same PGHS enzyme[3][10]. The peroxidase activity catalyzes a two-electron reduction of the hydroperoxide group on PGG2 to a hydroxyl group, yielding the more stable, but still short-lived, Prostaglandin H2 (PGH2)[11].

PGH2 is the central precursor from which all other prostanoids are synthesized. Cell-specific isomerase and synthase enzymes convert PGH2 into a variety of biologically active prostaglandins and thromboxanes, which are the ultimate effectors of the inflammatory response[1][12].

Key downstream products include:

-

Prostaglandin E2 (PGE2): A principal mediator of inflammation, causing vasodilation, increasing vascular permeability, and contributing to pain and fever[13][14]. In chronic conditions like rheumatoid arthritis, PGE2 promotes synovitis, cytokine release, and cartilage degradation[15][16].

-

Prostaglandin D2 (PGD2): Primarily produced by mast cells, it is involved in allergic inflammation and recruits various immune cells[14][17].

-

Prostacyclin (PGI2): A potent vasodilator and inhibitor of platelet aggregation, it also contributes to inflammatory edema and pain[14].

-

Thromboxane A2 (TXA2): A powerful vasoconstrictor and promoter of platelet aggregation[9].

Signaling Pathways of Downstream Prostanoids

The biological effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors (GPCRs) on the surface of target cells[18][19]. For instance, PGE2 exerts its diverse effects by binding to a family of four receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype couples to different G-proteins and initiates distinct intracellular signaling cascades, leading to varied and sometimes opposing cellular responses[18][20].

A common pathway, particularly for the pro-inflammatory actions of PGE2 via EP2 and EP4 receptors, involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[18][19]. This signaling cascade can modulate gene transcription, leading to the production of inflammatory cytokines and chemokines[20].

Quantitative Data Summary

The enzymatic reactions leading to and from PGG2 have been characterized kinetically. This data is crucial for understanding the efficiency of the pathway and for developing enzyme inhibitors.

| Parameter | Enzyme/Substrate | Value | Species/Conditions | Reference |

| Apparent Km | PGHS Cyclooxygenase / Arachidonic Acid | 5.3 µM | Ovine Synthase | [2] |

| Apparent Ki | PGHS Cyclooxygenase / Docosahexaenoic Acid (Competitive Inhibitor) | 5.2 µM | Ovine Synthase | [2] |

| Apparent Km | PGHS Peroxidase / 15-hydroperoxyeicosatetraenoic acid | 7.6 µM | Ovine Synthase | [2] |

| Peak Concentration | PGG2 (transient) | 0.7 µM | Reaction with pure synthase, achieved in ~10 seconds | [21][22] |

| Concentration after 60s | PGG2 (transient) | 0.1 µM | Reaction with pure synthase | [21][22] |

Key Experimental Protocols

The study of PGG2 and its downstream metabolites requires precise and sensitive analytical techniques due to their low concentrations and instability.

Protocol 1: Quantification of Prostanoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of multiple prostanoids from biological samples.

1. Sample Collection and Stabilization:

-

Collect biological samples (e.g., plasma, cell culture supernatant, tissue homogenate) directly into a solution containing an antioxidant (e.g., butylated hydroxytoluene, BHT) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo synthesis.

-

Immediately snap-freeze samples in liquid nitrogen and store at -80°C.

2. Internal Standard Spiking:

-

Thaw samples on ice.

-

Add a known amount of a deuterated internal standard for each prostanoid to be analyzed (e.g., PGE2-d4) to account for extraction losses and matrix effects.

3. Solid-Phase Extraction (SPE) for Purification and Concentration:

-

Condition a C18 SPE cartridge with methanol, followed by water.

-

Acidify the sample to pH ~3.5 with formic acid.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.

-

Elute the prostanoids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

4. Sample Analysis by LC-MS/MS:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample into a reverse-phase C18 HPLC column.

-

Perform separation using a gradient of water and acetonitrile/methanol (both containing 0.1% formic acid).

-

Detect and quantify the eluting prostanoids using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Protocol 2: In Vitro COX Activity Assay

This protocol measures the activity of the cyclooxygenase component of PGHS by monitoring oxygen consumption during the conversion of arachidonic acid to PGG2.

1. Enzyme and Reagent Preparation:

-

Use purified COX-1 or COX-2 enzyme, or microsomal preparations containing the enzyme.

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent like phenol or tryptophan.

-

Prepare a stock solution of arachidonic acid in ethanol.

2. Oxygen Consumption Measurement:

-

Use a Clark-type oxygen electrode in a sealed, temperature-controlled reaction chamber.

-

Add the reaction buffer and enzyme to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Establish a stable baseline reading of oxygen concentration.

3. Initiation of Reaction:

-

Initiate the reaction by injecting a small volume of the arachidonic acid substrate into the chamber.

-

For inhibitor studies, pre-incubate the enzyme with the test compound (e.g., an NSAID) before adding the substrate.

4. Data Acquisition and Analysis:

-

Continuously record the decrease in oxygen concentration over time.

-

The initial rate of oxygen consumption is directly proportional to the COX activity.

-

Calculate the specific activity of the enzyme (nmol O2 consumed/min/mg protein).

Conclusion and Therapeutic Implications

This compound is a fleeting but indispensable molecule in the inflammatory cascade. As the first product of the cyclooxygenase enzymes, it represents a critical control point in the synthesis of a wide array of potent pro-inflammatory lipid mediators. While PGG2 itself does not persist long enough to be a direct signaling molecule, the entire downstream flux of pro-inflammatory prostanoids is dependent on its formation.

The therapeutic efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs) and the more selective COX-2 inhibitors (coxibs) is a direct testament to the importance of this pathway[23]. By blocking the synthesis of PGG2, these drugs effectively shut down the production of PGE2, PGD2, and other mediators that drive the cardinal signs of inflammation. A thorough understanding of the synthesis and metabolism of PGG2 continues to be paramount for the development of novel anti-inflammatory agents with improved efficacy and safety profiles.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin H2 Synthase-1 [biology.kenyon.edu]

- 4. Prostaglandin H synthase: resolved and unresolved mechanistic issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin H2 - Wikipedia [en.wikipedia.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clinexprheumatol.org [clinexprheumatol.org]

- 16. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Link between Prostanoids and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Prostaglandin‐cytokine crosstalk in chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Roles of prostaglandin E2 in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound levels during reaction of prostaglandin H synthase with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 23. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

PGG2 as a Precursor to Series 2 Prostaglandins and Thromboxanes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin G2 (PGG2) is a pivotal, yet transient, intermediate in the biosynthesis of a wide array of biologically active lipids known as prostanoids. As the initial product of the cyclooxygenase (COX) enzymes' action on arachidonic acid, PGG2 stands at a critical juncture, leading to the formation of series 2 prostaglandins and thromboxanes. These molecules are potent signaling lipids that play crucial roles in numerous physiological processes, including inflammation, hemostasis, and vascular tone. Dysregulation of this pathway is implicated in a variety of pathological conditions, making the enzymes involved prime targets for therapeutic intervention. This technical guide provides a comprehensive overview of the enzymatic conversion of PGG2, detailing the signaling pathways, experimental protocols for key assays, and a compilation of quantitative data to facilitate research and drug development in this field.

The this compound (PGG2) Metabolic Pathway

The journey from arachidonic acid to the diverse family of series 2 prostanoids is a multi-step enzymatic cascade. The central player in the initial phase of this pathway is the bifunctional enzyme prostaglandin H synthase (PGHS), which exists in two main isoforms, COX-1 and COX-2.

Formation of PGG2 from Arachidonic Acid

Arachidonic acid, a 20-carbon polyunsaturated fatty acid typically esterified in the sn-2 position of membrane phospholipids, is the primary substrate for prostanoid synthesis. Upon cellular stimulation, arachidonic acid is liberated by the action of phospholipase A2 (PLA2). The free arachidonic acid then enters the hydrophobic channel of either COX-1 or COX-2.

The cyclooxygenase activity of these enzymes catalyzes the addition of two molecules of molecular oxygen to arachidonic acid, forming the unstable endoperoxide-hydroperoxide, PGG2. This reaction involves a complex free-radical mechanism initiated by a tyrosine radical within the active site of the COX enzyme.

Conversion of PGG2 to PGH2

PGG2 is rapidly converted to another unstable endoperoxide, prostaglandin H2 (PGH2), through the peroxidase activity of the same COX enzyme. This reaction involves the reduction of the 15-hydroperoxyl group of PGG2 to a hydroxyl group.

Downstream Conversion of PGH2

PGH2 is the common precursor for all series 2 prostaglandins and thromboxane A2. Its fate is determined by the action of specific terminal synthases, which are expressed in a cell- and tissue-specific manner.

-

Prostaglandin E2 (PGE2): Formed by the action of prostaglandin E synthases (PGES). There are three main isoforms: microsomal PGES-1 (mPGES-1), microsomal PGES-2 (mPGES-2), and cytosolic PGES (cPGES).

-

Prostaglandin D2 (PGD2): Synthesized by prostaglandin D synthases (PGDS), which exist in two major forms: the hematopoietic PGDS (H-PGDS) and the lipocalin-type PGDS (L-PGDS).

-

Prostacyclin (PGI2): Produced by prostacyclin synthase (PGIS), primarily in endothelial cells.

-

Prostaglandin F2α (PGF2α): Can be formed from PGH2 by certain reductases, although the specific synthase is less well-characterized than others.

-

Thromboxane A2 (TXA2): Synthesized by thromboxane A2 synthase (TXAS), predominantly in platelets.

The signaling pathways initiated by these molecules are diverse and complex, involving binding to specific G-protein coupled receptors on the surface of target cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway from arachidonic acid to the various series 2 prostanoids and a general workflow for their analysis.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the PGG2 metabolic pathway. It is important to note that kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition, and source of the enzyme).

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Human mPGES-1 | PGH₂ | 14 | 4 | - | - | [1] |

| Human mPGES-1 | PGH₂ | - | 170 | - | 3.1 x 10⁵ | [2] |

| Human Prostacyclin Synthase | PGH₂ | 30 | 15 | - | - | [3][4] |

| Human Thromboxane A₂ Synthase (Wild-type) | PGH₂ | 32 | 41 U/mg | - | - | [5] |

| Human COX-2 (coupled to PGIS) | Arachidonic Acid | ~2.0 | - | - | - | [6] |

| Human COX-1 (coupled to PGIS) | Arachidonic Acid | ~6.0 | - | - | - | [6] |

| Human Hematopoietic PGDS | PGH₂ | ~460 (in absence of Mg²⁺) | - | - | - | [7] |

| Human Hematopoietic PGDS | GSH | 0.60 (in absence of Mg²⁺) | - | - | - | [7] |

| Human Hematopoietic PGDS | GSH | 0.14 (in presence of Mg²⁺) | - | - | - | [7] |

Table 2: Cellular Concentrations of Prostaglandins and Thromboxanes

| Cell Type | Stimulus | PGE₂ | PGD₂ | 6-keto-PGF₁α (stable PGI₂ metabolite) | TXB₂ (stable TXA₂ metabolite) | Source |

| Human Macrophages (from THP-1) | Unstimulated | ~150 pg/mL | - | - | ~250 pg/mL | [2] |

| Human Macrophages (from THP-1) | CLA (t10,c12) | ~100 pg/mL | - | - | ~150 pg/mL | [2] |

| Human Platelets | Serum-stimulated | - | - | - | Very high (major product) | [8] |

| Human Monocytes | Unstimulated | - | - | - | Low/Undetectable | [9] |

| Human Monocytes | Serum-stimulated (24h) | - | - | - | High | [9] |

Note: This table provides a qualitative and semi-quantitative overview. Absolute concentrations can vary significantly based on cell number, stimulation conditions, and analytical methods. Comprehensive quantitative data for PGG2 and all downstream metabolites across various cell types under basal and stimulated conditions is an area requiring further systematic investigation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the PGG2 pathway. These protocols are synthesized from multiple sources and are intended as a guide. Optimization may be required for specific applications.

Protocol 1: Purification of Recombinant Human Cyclooxygenase (COX) Enzymes

This protocol is based on methods for expressing and purifying human COX-1 and COX-2 in insect cells.[2][10][11]

1. Expression in Insect Cells: a. Subclone the full-length cDNAs for human COX-1 and COX-2 into a baculovirus transfer vector (e.g., pVL1392). b. Co-transfect Sf9 insect cells with the transfer vector and linearized baculovirus DNA to generate recombinant baculovirus. c. Amplify the recombinant virus to a high titer. d. Infect suspension cultures of Sf9 or High Five™ cells with the high-titer virus. e. Culture the infected cells for 48-72 hours to allow for protein expression.